molecular formula C25H28N2O5 B2446374 methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate CAS No. 1024406-69-6

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate

Cat. No. B2446374
CAS RN: 1024406-69-6
M. Wt: 436.508
InChI Key: DZJFATLNGOPPGJ-UHFFFAOYSA-N
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Description

This compound is a derivative of the benzodiazepine family . Benzodiazepines are synthetic substances that act as depressants of the central nervous system (CNS) and are widely used in medicine to treat anxiety and insomnia .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer properties due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are warranted to explore its potential as an adjunct therapy or lead compound for novel anticancer drugs .

Neuroprotective Effects

The compound’s benzodiazepine core structure has attracted interest in neuroprotection research. It interacts with GABA receptors, modulating neurotransmission and potentially mitigating neurodegenerative processes. Studies in animal models have demonstrated its ability to enhance cognitive function, protect against oxidative stress, and reduce neuroinflammation. Researchers are exploring its potential for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Anxiolytic and Sedative Properties

Given its benzodiazepine-like structure, the compound may have anxiolytic (anxiety-reducing) and sedative effects. Preclinical studies indicate that it binds to GABA receptors, leading to relaxation and reduced anxiety. However, more rigorous investigations are needed to validate its efficacy and safety as an anxiolytic agent .

Novel Heterocyclic Systems

The compound’s complex fused-ring system provides a platform for synthesizing novel heterocyclic structures. Researchers have explored its reactivity in one-pot reactions, leading to the formation of tricyclic systems like 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine. These new systems may have applications in drug discovery, materials science, and organic synthesis .

Metabolic Pathways and Pharmacokinetics

Understanding the compound’s metabolic pathways and pharmacokinetic properties is crucial for drug development. Researchers have investigated its metabolism, bioavailability, and tissue distribution. Insights into its clearance, half-life, and potential drug interactions are essential for optimizing therapeutic dosing and minimizing adverse effects .

Synthetic Strategies and Derivatives

Chemists have developed efficient synthetic routes to access the compound and its derivatives. By modifying specific functional groups, researchers can fine-tune its properties. Investigating structure-activity relationships (SAR) and designing analogs may lead to improved drug candidates with enhanced efficacy and reduced toxicity .

Mechanism of Action

Target of Action

The primary target of this compound is the bromodomain-containing protein 4 (BRD4) enzyme . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target, the BRD4 enzyme, by binding to it This binding can inhibit the function of the enzyme, thereby affecting the transcription of certain genes

Biochemical Pathways

The inhibition of the BRD4 enzyme can affect various biochemical pathways. BRD4 is known to play a role in the regulation of gene transcription, so its inhibition can potentially alter the expression of certain genes . The downstream effects of these changes can vary widely, depending on the specific genes affected.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific genes affected by the inhibition of the BRD4 enzyme . These effects can potentially include changes in cell growth, differentiation, and survival, among others.

properties

IUPAC Name

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-25(2)12-18-22(19(28)13-25)23(14-7-9-20(30-3)21(11-14)31-4)27-16-8-6-15(24(29)32-5)10-17(16)26-18/h6-11,23,26-27H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJFATLNGOPPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate

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